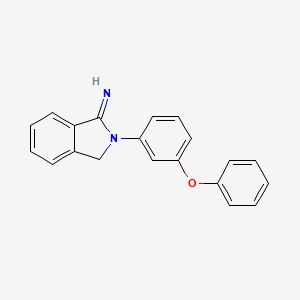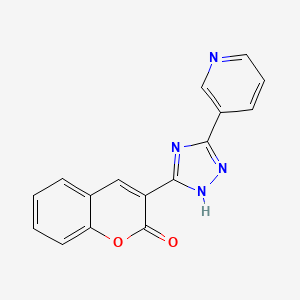![molecular formula C12H16F3NS B2641044 2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine CAS No. 338962-67-7](/img/structure/B2641044.png)
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Properties and Environmental Impact
Research on parabens, closely related to your compound of interest due to the presence of benzyl groups and applications in pharmaceuticals, highlights the environmental persistence and potential health effects of widely used chemicals. Parabens, used as preservatives, are studied for their occurrence, fate, and behavior in aquatic environments. Such studies underscore the importance of understanding the environmental impact of chemical compounds, including their biodegradability and interactions with ecosystems (Haman et al., 2015).
Pharmacological Applications
Compounds with similar structural features, such as benzothiadiazines, are explored for their pharmacological properties, including carbonic anhydrase inhibition, which is significant in treating conditions like hypertension and edema. These studies reflect the ongoing interest in developing new therapeutics based on chemical structure-activity relationships (Carta & Supuran, 2013).
Synthetic Chemistry and Drug Development
Research in synthetic chemistry, such as the development of novel functionalized heteroaromatic compounds, underpins the drug development process. It involves creating compounds with potential therapeutic applications through innovative synthetic methods. This area of research is critical for generating new molecules with specific biological activities (Moustafa et al., 2017).
Antimicrobial Properties
Exploration of the antimicrobial properties of chemical compounds, such as monoterpenes like p-Cymene, showcases the potential for developing new antimicrobial agents. These studies are crucial in the context of increasing resistance to existing antimicrobials and the need for new treatment options (Marchese et al., 2017).
Properties
IUPAC Name |
2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NS/c1-11(2,8-16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIAUFTHQFQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
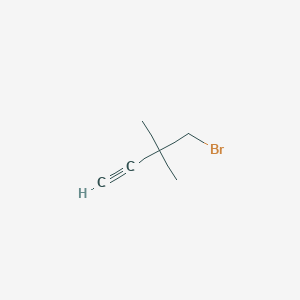
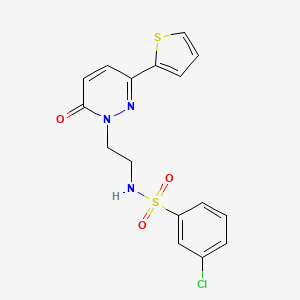
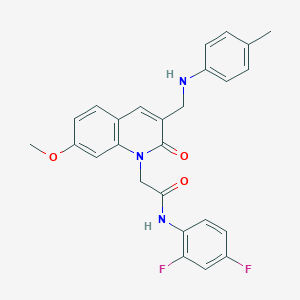
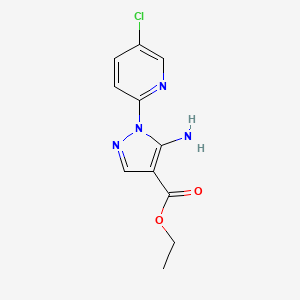
![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)
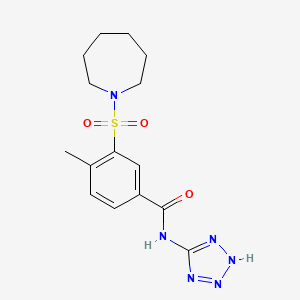
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)
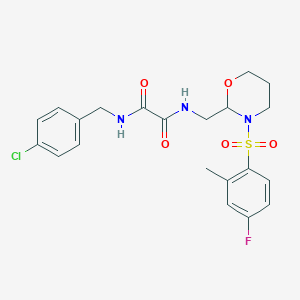
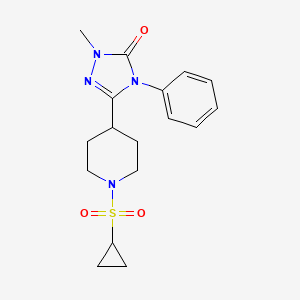
![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)
